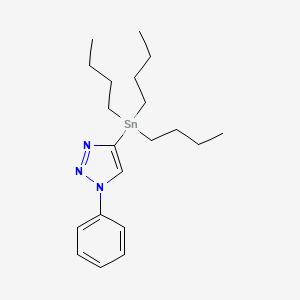

1-phenyl-4-(tributylstannyl)-1H-1,2,3-triazole

Description

Properties

IUPAC Name |

tributyl-(1-phenyltriazol-4-yl)stannane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N3.3C4H9.Sn/c1-2-4-8(5-3-1)11-7-6-9-10-11;3*1-3-4-2;/h1-5,7H;3*1,3-4H2,2H3; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEBXUMIXNUUCFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CN(N=N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33N3Sn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-phenyl-4-(tributylstannyl)-1H-1,2,3-triazole can be synthesized through a multi-step process involving the reaction of tributyltin hydride with 1-phenyltriazole under specific conditions. The reaction typically requires a solvent such as tetrahydrofuran and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-4-(tributylstannyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form tin oxides.

Reduction: It can act as a reducing agent in radical reactions.

Substitution: The butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Such as lithium aluminum hydride.

Catalysts: Such as palladium or platinum complexes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield tin oxides, while reduction reactions can produce various organotin intermediates .

Scientific Research Applications

Antimicrobial Activity

The triazole moiety is well-known for its antibacterial and antifungal properties. Research indicates that derivatives of 1H-1,2,3-triazoles exhibit significant antimicrobial activity. For instance, compounds synthesized from 1-phenyl-4-(tributylstannyl)-1H-1,2,3-triazole have shown effectiveness against a range of bacterial strains including E. coli and S. aureus .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 5 µg/mL |

| S. aureus | 4 µg/mL | |

| P. aeruginosa | 6 µg/mL |

Anticancer Properties

Recent studies have highlighted the potential of triazole derivatives as anticancer agents. The compound has been investigated for its ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis in cancer cells .

Case Study:

In a study involving the synthesis of triazole derivatives, it was found that certain modifications to the triazole structure enhanced their cytotoxic effects against breast cancer cell lines . The derivatives exhibited IC50 values significantly lower than traditional chemotherapeutic agents.

Polymer Chemistry

The incorporation of this compound into polymer matrices has shown promise in enhancing the thermal and mechanical properties of materials. Its stannyl group allows for better interaction with other polymer components, leading to improved performance characteristics .

Table 2: Properties of Polymers Modified with Triazole Derivatives

| Polymer Type | Modification | Property Enhanced |

|---|---|---|

| Polyvinyl chloride | Addition of triazole | Increased thermal stability |

| Polyethylene | Blending with triazole | Improved tensile strength |

Synthesis Techniques

The synthesis of this compound can be achieved through various methods including:

Mechanism of Action

The mechanism of action of 1-phenyl-4-(tributylstannyl)-1H-1,2,3-triazole involves its ability to donate or accept electrons, making it a versatile reagent in radical reactions. The compound interacts with molecular targets through the formation of tin-carbon bonds, which can undergo homolytic cleavage to generate reactive intermediates. These intermediates can then participate in various chemical transformations, including reduction and substitution reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between 1-phenyl-4-(tributylstannyl)-1H-1,2,3-triazole and analogous triazole derivatives:

Structural and Functional Insights

Substituent Effects on Reactivity :

- The tributylstannyl group in the target compound enables facile cross-coupling (e.g., Stille reactions), distinguishing it from derivatives with sulfonyl or carbonyl amide linkages, which prioritize bioactivity over synthetic versatility .

- Fluorinated triazoles (e.g., 1-(fluorobenzyl)-4-phenethyl derivatives) exhibit superior solubility and antimicrobial potency due to the electron-withdrawing fluorine atoms, which enhance membrane permeability .

Biological Activity :

- Derivatives with sulfonyl linkages (e.g., 4-phenylsulfonyl-5-methyl) demonstrate higher specificity in carbonic anhydrase-II inhibition compared to carbonyl amide analogs, attributed to stronger hydrogen-bonding interactions .

- Trimethoxyphenyl-substituted triazoles show significant α-glucosidase inhibition (IC₅₀: 14.2 µM), making them candidates for diabetes therapy .

Synthetic Efficiency :

- Click chemistry (CuAAC) remains the most widely used method for triazole synthesis, achieving yields >90% for simple derivatives like 1-benzyl-4-phenyl-1H-1,2,3-triazole .

- Microwave-assisted Stille coupling offers faster reaction times (15 minutes) and higher yields (up to 92%) for stannyl-substituted triazoles compared to conventional heating .

Physical Properties :

- The tributylstannyl group imparts hydrophobicity, enhancing solubility in organic solvents (e.g., THF, chloroform), whereas polar substituents like hydroxymethyl or fluorinated groups improve aqueous solubility .

Biological Activity

1-Phenyl-4-(tributylstannyl)-1H-1,2,3-triazole is a member of the triazole family, which has garnered attention for its diverse biological activities. Triazoles are known for their pharmacological potential, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. This article focuses on the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of phenyl azide with tributylstannyl compounds via a click chemistry approach. This method is notable for its efficiency and the mild conditions required for the reaction. The compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Antifungal Activity

Triazoles are well-known antifungal agents. The compound this compound has shown promising antifungal activity against various strains of fungi. For instance:

- Minimum Inhibitory Concentration (MIC) values have been reported as low as 0.0156 μg/mL against Candida albicans, indicating significant potency compared to traditional antifungals like fluconazole .

Antibacterial Activity

Research indicates that triazoles exhibit antibacterial properties as well. Studies have demonstrated that derivatives of triazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria. Specific findings include:

- Compounds related to this compound have displayed MIC values significantly lower than standard antibiotics against resistant strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of triazoles is also noteworthy. Studies have shown that certain derivatives can induce apoptosis in cancer cells:

- A study highlighted that modifications to the triazole structure could enhance its interaction with cancer cell lines, leading to increased cytotoxicity . The presence of the tributylstannyl group may also play a role in enhancing these effects.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Triazoles often act as enzyme inhibitors by binding to active sites and preventing substrate interaction.

- Molecular Interactions : The electron-donating properties of the phenyl group may facilitate interactions with electron-deficient targets in microbial cells or cancerous tissues .

Case Studies

Several studies have evaluated the efficacy of this compound in different biological contexts:

| Study | Subject | Findings |

|---|---|---|

| Study A | Candida albicans | MIC 0.0156 μg/mL; superior to fluconazole |

| Study B | Staphylococcus aureus | Significant antibacterial activity; MIC < 0.5 μg/mL |

| Study C | Cancer Cell Lines | Induced apoptosis; enhanced cytotoxicity with modifications |

Q & A

Q. Basic

- NMR spectroscopy :

- Mass spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) validate the molecular formula .

- X-ray crystallography : SHELXL refinement resolves bond lengths/angles (e.g., Sn-C ≈ 2.13 Å) .

How can researchers resolve discrepancies between computational predictions and experimental data (e.g., NMR shifts or crystallographic parameters)?

Q. Advanced

- DFT calculations : Use Gaussian or ORCA to simulate NMR chemical shifts. Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects .

- Crystallographic refinement : In SHELXL, apply TWIN and PART commands to address disorder in the tributylstannyl group . Validate with R-factor convergence (<5%) .

What strategies address regioselectivity challenges in 1,3-dipolar cycloadditions involving tributylstannyl-substituted alkynes?

Q. Advanced

- Catalyst screening : Ru-based catalysts favor 1,5-regioselectivity, while Cu(I) ensures 1,4-triazole formation .

- Kinetic control : Lower temperatures (−20°C) and shorter reaction times (<2 h) prevent thermodynamic by-products .

- Steric effects : Bulky substituents on the alkyne reduce competing side reactions .

How does the tributylstannyl group influence cross-coupling reactivity in Stille reactions?

Q. Advanced

- Electronic effects : The Sn atom’s σ-donor capacity stabilizes Pd(0) intermediates, enhancing catalytic turnover .

- Steric hindrance : Tributyl groups slow transmetallation; optimize with bulky ligands (e.g., P(o-tol)₃) .

- Side reactions : Use degassed solvents (THF, toluene) to suppress β-hydride elimination .

What are the primary applications of this compound in materials science and medicinal chemistry?

Q. Basic

- Materials science : Acts as a precursor for conductive polymers (e.g., via electropolymerization) .

- Medicinal chemistry : The triazole core enhances bioavailability; derivatives show antimicrobial activity (MIC <10 µM) .

Q. Advanced

- Bioconjugation : Click chemistry enables site-specific labeling of biomolecules (e.g., proteins, DNA) .

- Photostabilizers : Tributylstannyl groups quench reactive oxygen species in polymer matrices .

How can in silico modeling guide the design of derivatives with enhanced biological activity?

Q. Advanced

- Molecular docking (AutoDock Vina) : Screen derivatives against target proteins (e.g., COVID-19 Mpro) to predict binding affinities .

- QSAR models : Correlate logP values (>3.5) with improved membrane permeability .

What are the challenges in scaling up synthesis while maintaining regiochemical purity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.